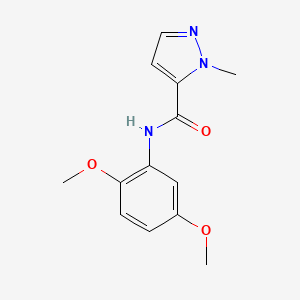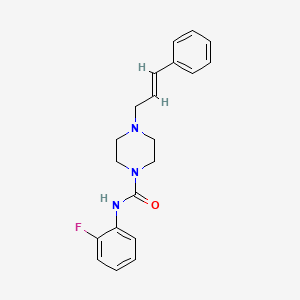![molecular formula C20H30N4O2 B5315375 N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide](/img/structure/B5315375.png)
N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X has shown potential for use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Studies have shown that N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X has a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, memory, and mood regulation. Additionally, N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X exerts its effects through its interaction with the sigma-1 receptor. Binding of N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X to the sigma-1 receptor has been shown to modulate intracellular calcium signaling and activate various signaling pathways involved in cell survival and growth. Additionally, N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X has been shown to enhance the activity of cholinergic neurons, which are involved in learning and memory.
Biochemical and Physiological Effects
N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor and cholinergic neurons, N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X has been shown to have anti-inflammatory effects and to modulate the activity of various neurotransmitters including dopamine and serotonin. Additionally, N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X has been shown to have antioxidant effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X has been shown to have good oral bioavailability and to be well-tolerated in animal models. However, one limitation of N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Further studies are needed to determine the optimal dosage and administration route for N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X, as well as its safety and efficacy in human clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X and its effects on various physiological processes. Finally, the development of more efficient synthesis methods for N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X could facilitate its use in larger-scale experiments and clinical trials.
Synthesemethoden
The synthesis of N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X involves a multi-step process that begins with the reaction of 4-bromoacetophenone with 1,4-dimethyl-1,4,9-triaza-spiro[5.5]undecane in the presence of a palladium catalyst. The resulting intermediate is then reacted with propanoyl chloride to obtain N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide X. The overall yield of this process is around 30%.
Eigenschaften
IUPAC Name |
N-[4-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane-9-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-18(25)21-17-7-5-16(6-8-17)19(26)24-11-9-20(10-12-24)15-22(2)13-14-23(20)3/h5-8H,4,9-15H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQXSUCWUJFIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CN(CCN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chloro-4-fluorophenyl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5315292.png)
![2-({[2-(methylthio)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5315303.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)



![5-methyl-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5315346.png)
![6-[(diethylamino)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5315353.png)




![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile](/img/structure/B5315390.png)